(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is a structural analog of proline, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic methods, such as the use of transaminases or hydroxylases, can be employed to introduce the functional groups at the desired positions with high specificity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, anhydrides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.
Scientific Research Applications
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the stabilization of protein conformations.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism by which (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The presence of the hydroxyl and amino groups allows it to participate in hydrogen bonding and other interactions that stabilize protein structures. Additionally, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Proline: A structurally similar amino acid but lacks the hydroxyl group at the 3-position.
Hydroxyproline: Similar to (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid but with different stereochemistry.
4-Aminoproline: Lacks the hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H10N2O3 |
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Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S,3S,4R)-4-amino-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-1-7-3(4(2)8)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI Key |
GYHVXZXKXZOKPS-UZBSEBFBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)N |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)N |
Origin of Product |
United States |
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